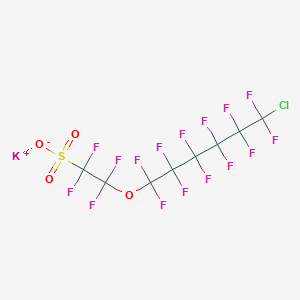

Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate

Description

Properties

CAS No. |

73606-19-6 |

|---|---|

Molecular Formula |

C8ClF16KO4S |

Molecular Weight |

570.67 g/mol |

IUPAC Name |

potassium;2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonate |

InChI |

InChI=1S/C8HClF16O4S.K/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28;/h(H,26,27,28);/q;+1/p-1 |

InChI Key |

OWQCHLFKOGVODW-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary industrial synthesis involves reacting perfluorobutanesulfonyl fluoride (C<sub>4</sub>F<sub>9</sub>SO<sub>2</sub>F) with potassium hydroxide (KOH) and calcium hydroxide (Ca(OH)<sub>2</sub>) in a continuous tubular reactor. The reaction follows:

Key advantages include enhanced efficiency and reduced volatility of reactants compared to batch methods.

Process Parameters

Purification Steps

-

Drying : Reaction mixture is dried to isolate solids containing CaF<sub>2</sub> and crude F-53B.

-

Ethanol Dissolution : Solids are dissolved in ethanol at 65–76°C to separate CaF<sub>2</sub> via filtration.

-

Crystallization : Ethanol solution is cooled to crystallize F-53B, yielding >98% purity.

Electrochemical Fluorination (Historical Method)

Precursor Synthesis

Early methods used sulfolene or butyl chloride sulfonate as precursors, which underwent electrochemical fluorination to generate perfluorinated intermediates.

Limitations

-

Low Yield : Branching isomers and incomplete fluorination reduced product uniformity.

-

Environmental Concerns : Byproducts like HF required neutralization with CaO, complicating purification.

Comparative Analysis of Methods

Impurity Profiling and Quality Control

Common Impurities

Analytical Validation

-

LC-MS/MS : Quantifies F-53B and impurities using BEH C18 columns and methanol-water mobile phases.

-

QC Standards : Certified reference materials (e.g., 50 µg/mL in methanol-water) ensure method accuracy.

Environmental and Regulatory Considerations

Waste Management

Chemical Reactions Analysis

Types of Reactions

Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can also undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Environmental Monitoring and Analysis

F-53B is increasingly utilized in environmental studies, particularly in the analysis of water samples for PFAS contamination. Its detection and quantification are crucial for assessing environmental health risks associated with PFAS compounds.

Detection Methods

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method allows for the precise quantification of F-53B in various matrices, including drinking water and food products. Studies have reported detection limits ranging from 0.1 to 0.8 ng/mL, with quantification limits between 0.2 and 1.6 ng/mL .

- Solid Phase Extraction (SPE) : Used for sample preparation, SPE enables high recovery rates (80.4% to 118.8%) and low relative standard deviations (≤0.6%) across various concentration standards .

Remediation Technologies

The persistence of F-53B in the environment necessitates effective remediation strategies. Research indicates that phytoremediation, combined with hydrothermal liquefaction (HTL), may be effective in removing this compound from contaminated sites.

Phytoremediation

- Plants can absorb F-53B from soil and water, which can then be processed through HTL to convert it into less harmful substances .

Hydrothermal Liquefaction

- Studies show that F-53B is resistant to thermal degradation; however, the addition of calcium hydroxide significantly enhances its breakdown within plant tissues . The degradation process involves the cleavage of chemical bonds within the compound, leading to less toxic byproducts.

Industrial Applications

F-53B has found applications in various industrial processes due to its surfactant properties.

Coatings and Textiles

- As a fluorinated surfactant, F-53B is used in the production of water-repellent coatings for textiles and other materials, providing enhanced durability against stains and moisture .

Aqueous Film Forming Foam (AFFF)

- The compound is also utilized in formulations for firefighting foams, particularly those designed for suppressing flammable liquid fires . Its effectiveness in forming a barrier against flames makes it valuable in emergency response scenarios.

Health Risk Assessments

Research into the health risks associated with F-53B is ongoing, particularly concerning its presence in groundwater and potential exposure pathways.

Groundwater Studies

- A study conducted on groundwater samples revealed varying concentrations of PFASs, including F-53B, indicating potential contamination sources such as domestic sewage and industrial activities . The health risk assessment associated with these contaminants suggests that while immediate risks may be low, long-term exposure could pose significant health concerns.

Regulatory Considerations

The use of F-53B is subject to regulatory scrutiny due to its classification as a PFAS. Regulatory bodies are actively monitoring its environmental impact and potential health risks associated with human exposure.

Environmental Risk Evaluations

- The UK Environment Agency has conducted evaluations on the environmental risks posed by F-53B, highlighting the need for ongoing research and monitoring efforts to mitigate potential hazards associated with PFAS compounds .

Case Studies

Mechanism of Action

The mechanism by which Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The perfluorinated chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery and membrane studies.

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds for Comparison :

- PFOS : Perfluorooctane sulfonate (C8, fully fluorinated chain with sulfonate group).

- GenX (HFPO-DA): Ammonium perfluoro-2-methyl-3-oxahexanoate (C6, ether-containing, carboxylate group).

- HFPO-TA: Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (C9, multiple ether oxygens, carboxylate group).

- 6:2 Cl-PFESA (F-53B) : Chlorinated ether sulfonate with a C8 backbone.

| Compound | Backbone Length | Functional Group | Key Structural Features |

|---|---|---|---|

| PFOS | C8 | Sulfonate | Fully fluorinated, linear chain |

| GenX (HFPO-DA) | C6 | Carboxylate | Ether oxygen, branched structure |

| HFPO-TA | C9 | Carboxylate | Two ether oxygens, branched structure |

| 6:2 Cl-PFESA (F-53B) | C8 | Sulfonate | Chlorine substituent, ether oxygen |

Structural Implications :

- The chlorine atom in F-53B enhances its polarity compared to PFOS but reduces hydrophobicity .

- Ether linkages in F-53B, GenX, and HFPO-TA increase resistance to degradation compared to fully fluorinated chains .

Environmental Behavior

Sorption and Mobility

- F-53B : Demonstrates lower sorption capacity in soils (log Kd = 1.5–2.1) compared to PFOS (log Kd = 2.3–3.0) due to reduced hydrophobicity. In marine sediments, its adsorption decreases with rising salinity, driven by weakened hydrophobic interactions .

- GenX : Higher mobility in aqueous environments (log Kd = 0.8–1.5) due to shorter chain and carboxylate group .

- HFPO-TA : Moderate sorption (log Kd = 1.8–2.2) but greater than F-53B due to additional ether groups enhancing molecular weight .

Biodegradation and Persistence

- F-53B : Aerobic biodegradation is negligible (<5% over 90 days), similar to PFOS .

- GenX : Partial biodegradation observed (10–20% over 60 days) via defluorination pathways .

Toxicity and Health Impacts

Hepatotoxicity

- F-53B : Induces lipid accumulation, hepatocyte enlargement, and liver weight gain in rodents at 5 mg/kg/day for 28 days, comparable to PFOS . Transcriptomic studies reveal activation of peroxisome proliferator-activated receptor (PPAR) pathways, similar to legacy PFAS .

- GenX : Causes liver hypertrophy at 0.5 mg/kg/day but with distinct gene expression profiles (e.g., oxidative stress markers) .

- HFPO-TA : Higher potency than GenX, inducing steatosis at 0.1 mg/kg/day .

Bioaccumulation

- F-53B : Detected in human milk (China: 0.5–2.1 ng/mL; Sweden: <0.1 ng/mL) and blubber from marine mammals (1.87 µg/kg) .

- PFOS : Higher bioaccumulation factors (BAFs) in humans (serum half-life: 5.4 years vs. F-53B: estimated 2–3 years) .

Regulatory Status

- F-53B : Proposed for listing under the U.S. EPA Toxic Release Inventory (TRI) due to evidence of liver toxicity and environmental persistence .

- GenX : Restricted under EU REACH; U.S. EPA health advisory level = 10 ppt .

- PFOS : Globally regulated under the Stockholm Convention .

Analytical Detection and Exposure

Biological Activity

Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate, commonly referred to as F-53B, is a perfluoroalkyl sulfonate (PFAS) compound that has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of F-53B, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

F-53B has the following chemical characteristics:

- Molecular Formula : C8ClF16O4S·K

- Molecular Weight : 570.67 g/mol

- CAS Number : 73606-19-6

- Structure : The compound features a chlorinated carbon chain with multiple fluorinated groups, contributing to its stability and persistence in the environment.

F-53B and other PFAS compounds are known to interact with various biological pathways. Key findings regarding its biological activity include:

- PPARα Activation : F-53B does not activate peroxisome proliferator-activated receptor α (PPARα), which is a common target for many PFAS. This was determined through comparative toxicogenomics analysis, indicating that while many PFAS activate PPARα, F-53B does not exhibit this effect .

- Gene Expression Modulation : In studies involving mouse liver tissues, exposure to F-53B resulted in significant alterations in gene expression profiles. A total of 9,519 differentially expressed genes (DEGs) were identified, highlighting the compound's potential to influence metabolic processes .

- Transcription Factor Activation : F-53B has been shown to activate other transcription factors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR), which are involved in xenobiotic metabolism and lipid homeostasis .

Toxicological Assessments

The toxicological profile of F-53B has been evaluated through various studies:

- Subchronic Exposure Studies : In a 28-day study where mice were administered daily doses of 5 mg/kg of F-53B, significant changes in liver function and metabolic pathways were observed. The study indicated potential hepatotoxicity associated with prolonged exposure .

| Study Type | Dose (mg/kg) | Duration | Key Findings |

|---|---|---|---|

| Subchronic Exposure | 5 | 28 days | Altered gene expression; activation of CAR and PXR |

| Comparative Analysis | N/A | N/A | No PPARα activation; significant DEGs identified |

Environmental Impact

Recent research has highlighted the environmental persistence of F-53B and its accumulation in wildlife. A study examining PFAS levels in roe deer liver and muscle tissues found that F-53B was among the compounds detected, indicating bioaccumulation and potential ecological risks .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Potassium 9-chlorohexadecafluoro-3-oxanonane-1-sulfonate (9Cl-PF3ONS) in environmental and biological matrices?

- Methodology : Use solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). For complex matrices like food or biological fluids, isotope dilution with carbon-13-labeled internal standards (e.g., 13C-PFOS) improves accuracy. Detection limits (LOQs) for 9Cl-PF3ONS in bottled water and food samples typically range from 0.002–0.01 ng/g .

- Key Challenges : Co-elution with legacy PFAS (e.g., PFOS) requires optimized chromatographic separation, such as using a Raptor Polar X column with a 5-minute gradient .

Q. How does 9Cl-PF3ONS behave in aqueous environments compared to legacy PFAS like PFOS and PFOA?

- Adsorption Dynamics : 9Cl-PF3ONS exhibits lower sediment adsorption capacity than PFOS but higher than hexafluoropropylene oxide dimeric acid (HFPO-DA). In saline conditions (e.g., seawater), adsorption decreases due to competitive interactions with chloride ions .

- Experimental Design : Batch adsorption experiments using marine sediments at varying salinities (0–35 ppt) with LC-MS/MS quantification .

Q. What are the primary exposure pathways of 9Cl-PF3ONS in human populations?

- Dietary Exposure : In China’s Sixth Total Diet Study (2016–2019), 9Cl-PF3ONS was detected in 24 provincial-level food samples, with a mean estimated weekly intake (EWI) of 2.75 ng/kg body weight/week. Major contributors include seafood and meat products .

- Analytical Workflow : Composite food sampling, homogenization, and extraction using acetonitrile/water followed by SPE cleanup .

Advanced Research Questions

Q. How does the toxicity profile of 9Cl-PF3ONS compare to legacy PFAS, and what experimental models are suitable for assessing its chronic effects?

- Comparative Toxicity : 9Cl-PF3ONS shows higher bioaccumulation potential than PFOS in zebrafish models, with hepatotoxicity observed at concentrations ≥100 µg/L. Its chlorinated ether structure enhances metabolic persistence compared to carboxylate-based alternatives like HFPO-DA .

- Methodology : Use in vivo models (e.g., zebrafish embryos) with transcriptomic profiling to identify disrupted pathways (e.g., lipid metabolism) .

Q. What methodological challenges arise when analyzing 9Cl-PF3ONS in mixtures with other PFAS, and how can they be resolved?

- Data Contradictions : Co-elution with 11-chloroeicosafluoro-3-oxaundecane-1-sulfonate (11Cl-PF3OUdS) and matrix suppression in biological samples.

- Solutions : Employ high-resolution mass spectrometry (HRMS) for unambiguous identification and quantify using fragment ion ratios (e.g., m/z 350.85 for 9Cl-PF3ONS vs. 450.80 for 11Cl-PF3OUdS) .

Q. How does salinity influence the environmental fate of 9Cl-PF3ONS in estuarine systems?

- Adsorption Thermodynamics : At 35 ppt salinity, 9Cl-PF3ONS adsorption capacity decreases by ~40% compared to freshwater conditions. Competitive displacement by chloride ions dominates over hydrophobic interactions .

- Experimental Design : Conduct kinetic studies using estuarine sediment columns under controlled ionic strength, with LC-MS/MS monitoring of aqueous and solid phases .

Q. What regulatory implications arise from the proposed TRI listing of 9Cl-PF3ONS and its salts?

- Policy Context : The U.S. EPA’s 2024 proposal to list 9Cl-PF3ONS under EPCRA Section 313(d)(2)(B/C) mandates TRI reporting for facilities handling ≥100 lbs/year. This includes all salts and sulfonyl halides due to their dissociation into the parent acid in water .

- Research Gaps : Data on occupational exposure thresholds and environmental transformation products (e.g., sulfonic acid derivatives) are needed to refine risk assessments .

Key Research Recommendations

- Prioritize longitudinal biomonitoring studies to assess 9Cl-PF3ONS accumulation in human serum, particularly in occupational settings.

- Investigate photodegradation and microbial transformation pathways in aquatic systems to inform remediation strategies.

- Develop standardized reference materials for 9Cl-PF3ONS to improve inter-laboratory comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.